molecular formula C24H24N4O4 B12155022 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12155022
M. Wt: 432.5 g/mol
InChI Key: DJUOJXUKFFHTDB-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved by reacting 5-methoxyindole with an appropriate alkylating agent under basic conditions to introduce the ethyl group at the 3-position of the indole ring.

    Synthesis of the Pyridazinone Derivative: The next step involves the preparation of the pyridazinone derivative. This can be synthesized by reacting 4-methoxyphenylhydrazine with an appropriate diketone under acidic conditions to form the pyridazinone ring.

    Coupling Reaction: The final step involves coupling the indole and pyridazinone derivatives. This can be achieved by reacting the indole derivative with the pyridazinone derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the indole and phenyl rings can be oxidized to form corresponding hydroxyl derivatives.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Hydroxyl derivatives of the indole and phenyl rings.

    Reduction: Hydroxyl derivative of the pyridazinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Pharmacology: It is investigated for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Biology: The compound is used in studies related to cell signaling pathways and gene expression.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: A simpler indole derivative with potential biological activities.

    2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the presence of both indole and pyridazinone moieties in its structure. This combination of structural features may confer distinct biological activities and make it a valuable compound for scientific research.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C24H24N4O4/c1-31-18-5-3-16(4-6-18)21-9-10-24(30)28(27-21)15-23(29)25-12-11-17-14-26-22-8-7-19(32-2)13-20(17)22/h3-10,13-14,26H,11-12,15H2,1-2H3,(H,25,29)

InChI Key

DJUOJXUKFFHTDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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